molecular formula C12H13ClN4O2 B2508275 ethyl 3-(3-chlorophenyl)-3-(2H-1,2,3,4-tetrazol-5-yl)propanoate CAS No. 1797984-60-1

ethyl 3-(3-chlorophenyl)-3-(2H-1,2,3,4-tetrazol-5-yl)propanoate

Cat. No. B2508275
M. Wt: 280.71
InChI Key: NSJGOAWRHJKTDM-UHFFFAOYSA-N
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Description

The compound of interest, ethyl 3-(3-chlorophenyl)-3-(2H-1,2,3,4-tetrazol-5-yl)propanoate, is a chemical entity that is presumed to have a structure based on a propanoate ester backbone with a 3-chlorophenyl group and a tetrazolyl group as substituents. While the specific compound is not directly synthesized or characterized in the provided papers, related compounds with similar structural motifs have been synthesized and studied, which can provide insights into the potential properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of a core structure followed by the introduction of substituents through various chemical reactions. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized using a cyclocondensation reaction under ultrasound irradiation, which significantly reduced reaction times and provided high yields . Similarly, the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate involved the reaction of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate with phenylhydrazine hydrochloride . These methods suggest that the synthesis of ethyl 3-(3-chlorophenyl)-3-(2H-1,2,3,4-tetrazol-5-yl)propanoate could potentially be achieved through analogous cyclocondensation or substitution reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the structure of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was supported by IR, UV, and NMR spectroscopy, and its solid-state structure was confirmed by X-ray analysis . The crystal structure of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate also provided insights into intramolecular hydrogen bonding and π-π interactions that contribute to the stability of the molecule . These studies indicate that the molecular structure of ethyl 3-(3-chlorophenyl)-3-(2H-1,2,3,4-tetrazol-5-yl)propanoate could be similarly analyzed to reveal its conformation and stabilizing interactions.

Chemical Reactions Analysis

The chemical reactivity of compounds with similar structures has been explored through various reactions. The 1,3-dipolar cycloadditions of ethyl 2-diazo-3,3,3-trifluoropropanoate with alkynes and subsequent rearrangements of the resulting pyrazoles demonstrate the potential for complex transformations involving the ethyl ester moiety . Additionally, the three-component condensation reaction used to synthesize ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate highlights the versatility of ethyl esters in multicomponent reactions . These findings suggest that ethyl 3-(3-chlorophenyl)-3-(2H-1,2,3,4-tetrazol-5-yl)propanoate could undergo similar cycloadditions or condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized to some extent. For instance, the crystallization behavior and lattice constants of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate provide information about its solid-state properties . The spectroscopic data obtained for various compounds offer insights into their electronic structures and functional group characteristics . These studies imply that the physical and chemical properties of ethyl 3-(3-chlorophenyl)-3-(2H-1,2,3,4-tetrazol-5-yl)propanoate could be similarly investigated to determine its solubility, stability, and reactivity.

Scientific Research Applications

Synthesis and Antibacterial Activity

Ethyl 3-(3-chlorophenyl)-3-(2H-1,2,3,4-tetrazol-5-yl)propanoate derivatives exhibit significant antibacterial activities. The compound's structural synthesis involves the reaction of 3-Acetyl/Formyl 4-hydroxy-2H(1)henzapyran-2-one with malonitrile and ethyl cyanoacetate, yielding tetrazole derivatives with demonstrated antibacterial effects. The studies highlight compounds such as 2h and 4h showcasing considerable activity at 50μg/mL concentration (Mulwad, Pawar, & Chaskar, 2008).

Spectroscopic and Diffractometric Characterization

Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride has been characterized using advanced spectroscopic and diffractometric techniques. The study reveals complexities in the polymorphic forms of the compound, requiring detailed analysis through techniques like Capillary powder X-ray diffraction and solid-state nuclear magnetic resonance (Vogt, Williams, Johnson, & Copley, 2013).

Chemoenzymic Synthesis and Acaricidal Activity

Research on the chemoenzymic synthesis of optically pure 1,3,4-Oxadiazol-2(3H)-ones has shed light on their acaricidal properties, particularly against Tetranychus urticae. The synthesis method and the identified biological activity signify potential agricultural applications (Bosetti, Bianchi, Porta, Bettarini, & Massimini, 1994).

Quantum Calculations and Molecular Analysis

Ethyl-(Z)-3-phenyl-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)-2-propenoate has undergone detailed quantum calculations and molecular analysis, revealing insights into its structure, electronic properties, and energy dynamics. The research provides a comprehensive understanding of the compound's characteristics through theoretical 1H and 13C NMR chemical shift values, molecular orbitals, and natural charges distribution (Ramazani, Sheikhi, & Yahyaei, 2017).

properties

IUPAC Name

ethyl 3-(3-chlorophenyl)-3-(2H-tetrazol-5-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O2/c1-2-19-11(18)7-10(12-14-16-17-15-12)8-4-3-5-9(13)6-8/h3-6,10H,2,7H2,1H3,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJGOAWRHJKTDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC=C1)Cl)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-(3-chlorophenyl)-3-(2H-1,2,3,4-tetrazol-5-yl)propanoate

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